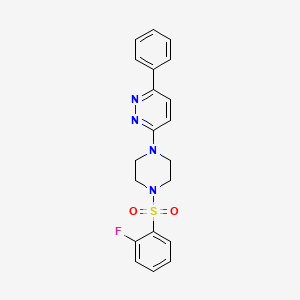

3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

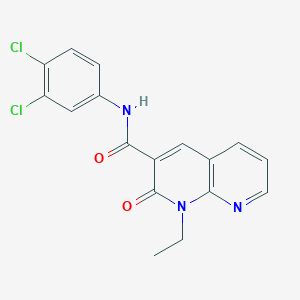

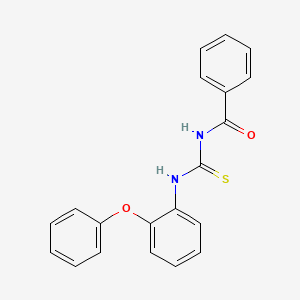

The compound “3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine” is a complex organic molecule that contains a piperazine ring, a pyridazine ring, and a phenyl ring. The piperazine ring is substituted with a sulfonyl group that is further substituted with a 2-fluorophenyl group .

Synthesis Analysis

While specific synthesis methods for this compound are not available, piperazine derivatives can be synthesized through various methods such as cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The piperazine ring, a six-membered ring with two nitrogen atoms, is known to impart significant biological activity to compounds .Chemical Reactions Analysis

The chemical reactions involving this compound would likely depend on the reactivity of the functional groups present. The piperazine ring, for instance, might undergo reactions typical of secondary amines .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

A study by Malík et al. (2017) explores the in vitro antioxidant properties of compounds similar to 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine. These compounds were evaluated using assays like ABTS and FRAP, showing significant antioxidant potential comparable to reference drugs. This research highlights the compound's potential in oxidative stress-related therapeutic applications (Malík et al., 2017).

Synthesis and Application in PET Imaging

Collins et al. (1992) developed an efficient method for synthesizing piperazine derivatives, including those similar to this compound. This method facilitated the creation of compounds for positron emission tomography (PET) imaging, particularly for studying serotoninergic receptors (Collins et al., 1992).

Antibacterial Activities

A study by Wu Qi (2014) involved synthesizing and evaluating piperazine derivatives for antibacterial activities. These compounds demonstrated notable efficacy against various bacterial strains, indicating potential for developing new antibacterial agents (Wu Qi, 2014).

Anticancer Evaluation

Turov's research in 2020 focused on the anticancer activities of piperazine-containing compounds. This study, conducted as part of the “NCI-60 Human Tumor Cell Lines Screen” program, revealed significant effectiveness against various cancer cell lines, suggesting potential use in cancer therapy (Turov, 2020).

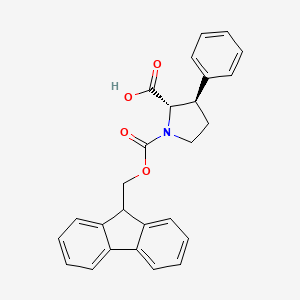

Crystal Structure Analysis

The study by Ullah and Stoeckli-Evans (2021) involved analyzing the crystal structure of compounds similar to this compound. Understanding these structures aids in predicting and enhancing the compound's interactions with biological targets (Ullah & Stoeckli-Evans, 2021).

Wirkmechanismus

Target of Action

The primary target of 3-(4-((2-Fluorophenyl)sulfonyl)piperazin-1-yl)-6-phenylpyridazine is the Equilibrative Nucleoside Transporters (ENTs) . ENTs play a vital role in nucleotide synthesis, regulation of adenosine function, and chemotherapy .

Mode of Action

This compound interacts with its targets, the ENTs, by inhibiting their function . It is more selective to ENT2 than to ENT1 . The inhibition of ENTs disrupts the normal function of these transporters, leading to changes in the cellular processes that rely on them.

Biochemical Pathways

The inhibition of ENTs affects the nucleotide synthesis and regulation of adenosine function . These biochemical pathways are crucial for various cellular processes, including cell growth and division. The downstream effects of this disruption can vary, depending on the specific cellular context.

Pharmacokinetics

The compound’s interaction with ents suggests that it may have good bioavailability, as these transporters are often involved in drug uptake and distribution .

Result of Action

The molecular and cellular effects of the compound’s action primarily involve the disruption of nucleotide synthesis and adenosine regulation . This can lead to a variety of effects, depending on the specific cellular context and the extent of ENT inhibition.

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-[4-(2-fluorophenyl)sulfonylpiperazin-1-yl]-6-phenylpyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19FN4O2S/c21-17-8-4-5-9-19(17)28(26,27)25-14-12-24(13-15-25)20-11-10-18(22-23-20)16-6-2-1-3-7-16/h1-11H,12-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCJDHQZEQBKWGS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19FN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(2,6-dichloropyridin-3-yl)sulfonyl]-1-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine](/img/structure/B2492995.png)

![benzo[c][1,2,5]thiadiazol-5-yl(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2493010.png)